molecular formula C₁₄H₁₈O₁₁ B1140246 1,2,3,4-Tetra-O-acetyl-beta-D-glucuronic Acid CAS No. 62133-77-1

1,2,3,4-Tetra-O-acetyl-beta-D-glucuronic Acid

Cat. No.: B1140246
CAS No.: 62133-77-1
M. Wt: 362.29
Attention: For research use only. Not for human or veterinary use.
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Description

1,2,3,4-Tetra-O-acetyl-beta-D-glucuronic acid is a naturally occurring sugar acid found in various plants and animals. It is a structural isomer of glucuronic acid and plays a pivotal role as a constituent of the glycosaminoglycan family of polysaccharides . This compound is extensively used in biomedical research and pharmaceutical development due to its unique properties and applications.

Biochemical Analysis

Biochemical Properties

1,2,3,4-Tetra-O-acetyl-beta-D-glucuronic acid plays a significant role in biochemical reactions, particularly in the synthesis of disaccharides and D-glucose-6-phosphate . It interacts with enzymes such as inositol synthase, which is crucial for the formation of inositol phosphates . Additionally, it is involved in the preparation of anionic surfactants, which are essential in various biochemical processes . The compound’s interactions with these enzymes and biomolecules highlight its importance in biochemical research.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It is a ubiquitous component of the extracellular matrix, contributing to cell adhesion, cell proliferation, and cell migration . By binding with integrins, it facilitates their clustering and activation, enabling the formation of crucial adhesions between cells and the extracellular matrix . This interaction significantly influences cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It binds to integrins, transmembrane receptors that are intimately linked with cell adhesion . This binding facilitates the clustering and activation of integrins, which in turn triggers downstream signaling pathways that influence gene expression and cellular functions. Additionally, the compound’s acetyl groups protect hydroxyl groups during synthetic reactions, allowing for selective deprotection and further functionalization .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is stable under standard storage conditions, but its stability and degradation can vary depending on the experimental conditions . Long-term studies have shown that the compound maintains its activity over extended periods, although its effects on cellular function may diminish over time due to gradual degradation . These temporal effects are crucial for designing experiments and interpreting results accurately.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to enhance cell adhesion and proliferation without causing significant adverse effects . At higher doses, it can lead to toxic effects, including disruptions in cellular metabolism and gene expression . These dosage-dependent effects are important for determining the optimal concentration for experimental and therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, including the synthesis of disaccharides and D-glucose-6-phosphate . It interacts with enzymes such as inositol synthase, which is crucial for the formation of inositol phosphates . These interactions affect metabolic flux and metabolite levels, highlighting the compound’s role in cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with various transporters and binding proteins . These interactions influence the compound’s localization and accumulation, affecting its overall activity and function. The compound’s ability to bind to integrins and other proteins facilitates its distribution within the extracellular matrix and other cellular compartments .

Subcellular Localization

This compound is localized in specific subcellular compartments, where it exerts its activity. The compound’s acetyl groups and other structural features direct it to particular organelles and compartments within the cell . These targeting signals and post-translational modifications are crucial for its function, as they ensure that the compound reaches the appropriate sites of action within the cell.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2,3,4-Tetra-O-acetyl-beta-D-glucuronic acid can be synthesized through the acetylation of glucuronic acid derivatives. The process typically involves the use of acetic anhydride and a catalyst such as pyridine. The reaction is carried out under controlled conditions to ensure complete acetylation of the hydroxyl groups .

Industrial Production Methods: Industrial production of this compound involves large-scale acetylation processes. The starting material, glucuronic acid, is reacted with acetic anhydride in the presence of a catalyst. The reaction mixture is then purified through crystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 1,2,3,4-Tetra-O-acetyl-beta-D-glucuronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: 1,2,3,4-Tetra-O-acetyl-beta-D-glucuronic acid is unique due to its specific role in the glycosaminoglycan family of polysaccharides and its extensive use in glucuronidation reactions. Its ability to facilitate integrin clustering and activation sets it apart from other similar compounds .

Properties

IUPAC Name

(2S,3S,4S,5R,6S)-3,4,5,6-tetraacetyloxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O11/c1-5(15)21-9-10(22-6(2)16)12(23-7(3)17)14(24-8(4)18)25-11(9)13(19)20/h9-12,14H,1-4H3,(H,19,20)/t9-,10-,11-,12+,14+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHWVABAZBHDMEY-ZXPJVPCYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C(C(OC(C1OC(=O)C)OC(=O)C)C(=O)O)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@H]1[C@@H]([C@H](O[C@H]([C@@H]1OC(=O)C)OC(=O)C)C(=O)O)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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